molecular formula C28H24NOP B14792738 (S)-2-(2'-(Diphenylphosphanyl)-[1,1'-biphenyl]-2-yl)-4-methyl-4,5-dihydrooxazole

(S)-2-(2'-(Diphenylphosphanyl)-[1,1'-biphenyl]-2-yl)-4-methyl-4,5-dihydrooxazole

Cat. No.: B14792738
M. Wt: 421.5 g/mol
InChI Key: IDGLMFREPJSECD-NRFANRHFSA-N
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Description

(S)-2-(2’-(Diphenylphosphanyl)-[1,1’-biphenyl]-2-yl)-4-methyl-4,5-dihydrooxazole is a chiral ligand used in asymmetric synthesis. Chiral ligands are crucial in the field of organic chemistry as they facilitate the formation of enantiomerically enriched products, which are important in the development of pharmaceuticals and other biologically active compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-(2’-(Diphenylphosphanyl)-[1,1’-biphenyl]-2-yl)-4-methyl-4,5-dihydrooxazole typically involves the following steps:

    Formation of the Biphenyl Backbone: This can be achieved through Suzuki coupling reactions between appropriate aryl halides and boronic acids.

    Introduction of the Phosphanyl Group: The diphenylphosphanyl group is introduced via a reaction with a suitable phosphine reagent.

    Formation of the Oxazole Ring: The oxazole ring is synthesized through cyclization reactions involving amino alcohols and carboxylic acids.

Industrial Production Methods

Industrial production methods for such compounds often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

(S)-2-(2’-(Diphenylphosphanyl)-[1,1’-biphenyl]-2-yl)-4-methyl-4,5-dihydrooxazole can undergo various chemical reactions, including:

    Oxidation: The phosphanyl group can be oxidized to form phosphine oxides.

    Reduction: The oxazole ring can be reduced under specific conditions.

    Substitution: The biphenyl backbone can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: Electrophiles such as halogens or nitro groups can be introduced using reagents like bromine or nitric acid.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phosphanyl group results in phosphine oxides, while substitution reactions on the biphenyl backbone can yield various substituted biphenyl derivatives.

Scientific Research Applications

(S)-2-(2’-(Diphenylphosphanyl)-[1,1’-biphenyl]-2-yl)-4-methyl-4,5-dihydrooxazole has several scientific research applications:

    Chemistry: Used as a chiral ligand in asymmetric catalysis to produce enantiomerically pure compounds.

    Biology: Investigated for its potential in the synthesis of biologically active molecules.

    Medicine: Plays a role in the development of pharmaceuticals, particularly in the synthesis of chiral drugs.

    Industry: Used in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism by which (S)-2-(2’-(Diphenylphosphanyl)-[1,1’-biphenyl]-2-yl)-4-methyl-4,5-dihydrooxazole exerts its effects involves its role as a chiral ligand. It coordinates with metal centers in catalytic complexes, inducing chirality in the resulting products. The molecular targets and pathways involved include:

    Coordination with Metal Centers: Forms complexes with metals such as palladium, rhodium, and iridium.

    Induction of Chirality: Facilitates the formation of enantiomerically enriched products through asymmetric catalysis.

Comparison with Similar Compounds

Similar Compounds

    BINAP (2,2’-Bis(diphenylphosphino)-1,1’-binaphthyl): Another chiral ligand used in asymmetric synthesis.

    DIPAMP (1,2-Bis((2R,5R)-2,5-dimethylphospholano)benzene): Known for its use in hydrogenation reactions.

    TADDOL (α,α,α’,α’-Tetraaryl-1,3-dioxolane-4,5-dimethanol): Used in various asymmetric transformations.

Uniqueness

(S)-2-(2’-(Diphenylphosphanyl)-[1,1’-biphenyl]-2-yl)-4-methyl-4,5-dihydrooxazole is unique due to its specific structure, which provides distinct steric and electronic properties. These properties make it particularly effective in certain catalytic reactions, offering advantages in terms of selectivity and yield compared to other chiral ligands.

Properties

Molecular Formula

C28H24NOP

Molecular Weight

421.5 g/mol

IUPAC Name

[2-[2-[(4S)-4-methyl-4,5-dihydro-1,3-oxazol-2-yl]phenyl]phenyl]-diphenylphosphane

InChI

InChI=1S/C28H24NOP/c1-21-20-30-28(29-21)26-18-9-8-16-24(26)25-17-10-11-19-27(25)31(22-12-4-2-5-13-22)23-14-6-3-7-15-23/h2-19,21H,20H2,1H3/t21-/m0/s1

InChI Key

IDGLMFREPJSECD-NRFANRHFSA-N

Isomeric SMILES

C[C@H]1COC(=N1)C2=CC=CC=C2C3=CC=CC=C3P(C4=CC=CC=C4)C5=CC=CC=C5

Canonical SMILES

CC1COC(=N1)C2=CC=CC=C2C3=CC=CC=C3P(C4=CC=CC=C4)C5=CC=CC=C5

Origin of Product

United States

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